2-(4-Chlorophenyl)-3-nitropyridine
Overview
Description
2-(4-Chlorophenyl)-3-nitropyridine is a useful research compound. Its molecular formula is C11H7ClN2O2 and its molecular weight is 234.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nitration and Substitution Reactions
One key area of research involving 2-(4-Chlorophenyl)-3-nitropyridine focuses on nitration and substitution reactions. Smirnov et al. (1970) studied the nitration of 2-(4′-chlorophenyl)-3-hydroxypyridines, demonstrating how the nitro group enters the meta position of the phenyl ring and, with further nitration, the pyridine ring. This provides insights into the chemical reactivity and potential applications of such compounds in various fields, such as material science and pharmaceuticals (Smirnov, Kuz’min, Lezina, & Dyumaev, 1970).
Kinetic Studies
The kinetic behavior of this compound derivatives has also been a subject of interest. For instance, El-Bardan (1999) explored the kinetics of reactions involving 2-chloro-3-nitropyridine with aryloxide ions, contributing to our understanding of reaction mechanisms and the formation of intermediates in such processes (El-Bardan, 1999).
Structural and Spectroscopic Analysis
Jukić et al. (2010) performed structural and spectroscopic analysis of a derivative of this compound, highlighting its potential in optical applications and material sciences. Their work involves X-ray analysis and the study of absorption and fluorescence spectra, offering a deeper understanding of the compound's properties (Jukić, Cetina, Halambek, & Ugarković, 2010).
Vibrational, Electronic, and NMR Analyses
Velraj, Soundharam, & Sridevi (2015) conducted a detailed investigation of the structure, vibrational wavenumbers, molecular electrostatic potentials, and NMR chemical shifts for molecules including 2-chloro-4-nitropyridine. This research is crucial for understanding the electronic properties and reactivity of such compounds (Velraj, Soundharam, & Sridevi, 2015).
Nucleophilic Alkylations
Andreassen, Bakke, Sletvold, & Svensen (2004) explored the nucleophilic alkylations of 3-nitropyridines, including derivatives similar to this compound. Their research reveals insights into the substitution reactions under various conditions, which is valuable for synthetic chemistry applications (Andreassen, Bakke, Sletvold, & Svensen, 2004).
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-9-5-3-8(4-6-9)11-10(14(15)16)2-1-7-13-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPFMKABLOJZPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296102 | |
Record name | 2-(4-Chlorophenyl)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501296102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-74-6 | |
Record name | 2-(4-Chlorophenyl)-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886361-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501296102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.